N-(3,4-dichlorophenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a dichlorophenyl group and a thienyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 3,4-dichloroaniline with 2-thiopheneacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-(2-furyl)acetamide
- N-(3,4-dichlorophenyl)-2-(2-pyridyl)acetamide
- N-(3,4-dichlorophenyl)-2-(2-phenyl)acetamide
Uniqueness
N-(3,4-dichlorophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both dichlorophenyl and thienyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C12H9Cl2NOS |
---|---|
Molecular Weight |
286.2g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H9Cl2NOS/c13-10-4-3-8(6-11(10)14)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
InChI Key |
WRQPGKHQTJIDLU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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